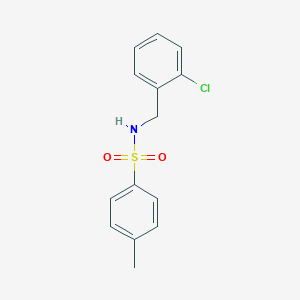

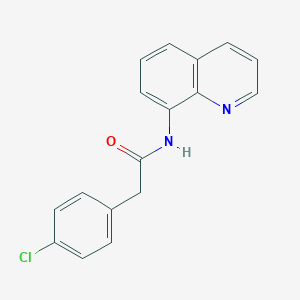

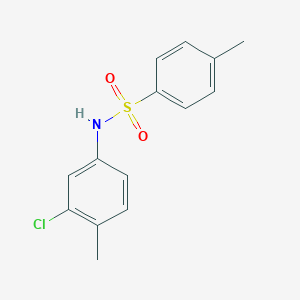

![molecular formula C18H22FNO2 B239730 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239730.png)

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol, also known as FTY720 or fingolimod, is a synthetic immunomodulatory drug that has been approved for the treatment of multiple sclerosis (MS) and is currently undergoing clinical trials for other autoimmune diseases. FTY720 has been shown to be effective in reducing the frequency and severity of relapses in MS patients, and it is believed to work by modulating the immune system's response to inflammation.

Mécanisme D'action

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol works by binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. By binding to these receptors, 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol prevents immune cells from leaving lymph nodes and entering the bloodstream, where they can cause inflammation. This reduces the number of immune cells that are able to reach the central nervous system, where they can cause damage in MS patients.

Biochemical and Physiological Effects:

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has been shown to have a number of biochemical and physiological effects in addition to its immunomodulatory properties. It has been shown to reduce oxidative stress, promote neuroprotection, and improve blood-brain barrier function. 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has also been shown to have anti-fibrotic effects, which may have implications for the treatment of liver and lung fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has several advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to modulate the immune system. However, 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has some limitations, including its potential toxicity at high doses and its effects on other cell types besides immune cells.

Orientations Futures

There are several areas of future research for 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol. One area of interest is the potential use of 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of new formulations of 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol that can be administered orally, as the current formulation requires injection. Additionally, there is ongoing research into the potential use of 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol for the treatment of other diseases, such as cancer and cardiovascular disease.

Méthodes De Synthèse

The synthesis of 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol involves several steps, including the coupling of 4-fluorobenzyl alcohol with 2-(benzyloxycarbonylamino)-1-butanol, followed by deprotection and coupling with 2-(benzyloxycarbonylamino)-4-methoxybenzyl alcohol. The resulting compound is then deprotected and coupled with 2-(benzyloxycarbonylamino)-4-hydroxybenzyl alcohol, followed by deprotection to yield 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol.

Applications De Recherche Scientifique

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has been extensively studied for its potential applications in the treatment of autoimmune diseases, including MS, rheumatoid arthritis, and inflammatory bowel disease. In MS, 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has been shown to reduce the number of relapses and slow the progression of disability. In rheumatoid arthritis, 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has been shown to reduce inflammation and joint damage. Inflammatory bowel disease, 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has been shown to reduce inflammation and improve clinical symptoms.

Propriétés

Nom du produit |

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol |

|---|---|

Formule moléculaire |

C18H22FNO2 |

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol |

InChI |

InChI=1S/C18H22FNO2/c1-2-17(12-21)20-11-15-5-3-4-6-18(15)22-13-14-7-9-16(19)10-8-14/h3-10,17,20-21H,2,11-13H2,1H3 |

Clé InChI |

YQSQFDLICQVDOZ-UHFFFAOYSA-N |

SMILES |

CCC(CO)NCC1=CC=CC=C1OCC2=CC=C(C=C2)F |

SMILES canonique |

CCC(CO)NCC1=CC=CC=C1OCC2=CC=C(C=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)

![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)